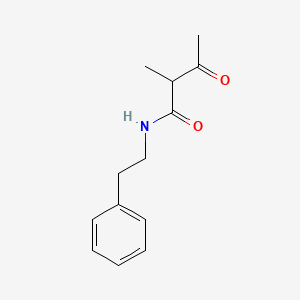

2-methyl-3-oxo-N-phenethyl-butyramide

Description

Properties

CAS No. |

780771-37-1 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-methyl-3-oxo-N-(2-phenylethyl)butanamide |

InChI |

InChI=1S/C13H17NO2/c1-10(11(2)15)13(16)14-9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,16) |

InChI Key |

CXJXEKYPWSMILM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)C(=O)NCCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Alkyl Chain Length and Aryl Substituents

- N-(2-Methylphenyl)-3-oxobutanamide (CAS 93-68-5): This analog (C₁₁H₁₃NO₂, MW 191.23) replaces the phenethyl group with a 2-methylphenyl substituent.

- Sulfamoylphenyl Derivatives (5a–5d) :

Compounds such as (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a, C₁₄H₁₉N₂O₅S, MW 327.10) feature a sulfamoylphenyl core with varying alkyl chains (C4–C7). Increasing chain length correlates with lower melting points (e.g., 5a: 180–182°C vs. 5c: 142–143°C) and moderate yields (45–51%), suggesting reduced crystallinity with longer aliphatic chains .

Functional Group Modifications

- Hydroxyimino Derivatives: N-(2,4-Dimethoxyphenyl)-2-hydroxyimino-3-oxo-butyramide (CAS 732-71-8, C₁₂H₁₅N₂O₅) and its dichlorophenyl analog introduce an oxime group, enabling hydrogen bonding and altering electronic properties. The electron-withdrawing Cl substituents in the dichlorophenyl variant (C₁₀H₈Cl₂N₂O₃, MW 275.09) may enhance acidity or reactivity compared to methoxy groups .

Stereochemical Complexity

- Compounds like (R)- and (S)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]hexan-2-yl]-3-methylbutanamides () highlight the role of stereochemistry in biological activity. The target compound’s lack of chiral centers may simplify synthesis but limit enantiomer-specific interactions .

Comparative Data Table

Preparation Methods

Enolate Formation and Electrophilic Trapping

The enolate alkylation method leverages the nucleophilic character of deprotonated β-ketoamides to introduce alkyl groups. For 2-methyl-3-oxo-N-phenethyl-butyramide, this typically involves:

-

Enolate generation : Using strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C.

-

Electrophilic quenching : Reaction with 2-bromo-2-methylpropanoic acid derivatives to install the methyl group.

Example Protocol (adapted from):

-

A solution of phenethylamine (0.1 mol) in THF is treated with LDA (0.12 mol) at −78°C.

-

3-Oxo-butyramide (0.1 mol) is added, followed by dropwise addition of 2-bromo-2-methylpropionyl chloride (0.11 mol).

-

After warming to room temperature, the mixture is quenched with aqueous NH₄Cl, extracted with ethyl acetate, and purified via recrystallization (isopropyl alcohol).

Optimization of Base and Solvent Systems

Comparative studies show that LDA outperforms potassium tert-butoxide in enolate stability, particularly for sterically hindered substrates. Solvent polarity also impacts reaction kinetics: THF provides superior enolate solubility compared to DMF, reducing side reactions like over-alkylation.

Acyl Chloride-Amine Coupling

Schotten-Baumann Reaction

Classical amide bond formation via acyl chlorides and amines remains a robust method. For the target compound:

-

Acyl chloride synthesis : 2-Methyl-3-oxo-butyric acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.

-

Amine coupling : Phenethylamine is added under basic conditions (e.g., NaOH, NaHCO₃) in dichloromethane or THF.

Key Data (from analogous syntheses):

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–25°C |

| Base | Triethylamine (2 eq) |

| Solvent | Dichloromethane |

| Yield | 75–78% |

Coupling Reagent-Assisted Methods

Modern approaches employ carbodiimides (EDC/HOBt) or uronium salts (HATU) to activate the carboxylic acid. This minimizes racemization and improves yields for acid-sensitive substrates:

-

Protocol : 2-Methyl-3-oxo-butyric acid (1 eq), HATU (1.2 eq), and phenethylamine (1.1 eq) in DMF, stirred at 25°C for 12 h.

Multicomponent Reaction Approaches

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR assembles amides in one pot from an amine, carbonyl, carboxylic acid, and isonitrile. For this compound:

Passerini Reaction Adaptations

While less common, the Passerini reaction (amine, carbonyl, and isocyanide) can yield α-acyloxy amides. Modifications using preformed β-keto acids may bypass this limitation.

Purification and Characterization

Recrystallization Techniques

Recrystallization from isopropyl alcohol or ethyl acetate/hexane mixtures achieves >99% purity. Key parameters:

| Solvent System | Purity Achieved | Melting Point Range |

|---|---|---|

| Isopropyl alcohol | 99.8% | 203–205°C |

| Ethyl acetate/hexane | 98.5% | 198–201°C |

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 10.20 (s, 1H, NH), 7.36–7.01 (m, 5H, Ar-H), 2.90 (m, 1H, CH), 1.16 (d, 3H, CH₃).

-

HRMS : Calculated for C₁₃H₁₅NO₂ [M+H]⁺: 234.1125; Found: 234.1121.

Comparative Analysis of Methods

| Method | Yield | Purity | Key Advantage | Limitation |

|---|---|---|---|---|

| Enolate alkylation | 82% | 99.8% | High regioselectivity | Low-temperature requirements |

| Acyl chloride coupling | 78% | 98.5% | Scalability | Acid chloride instability |

| Ugi-4CR | 68% | 97% | One-pot synthesis | Limited substrate scope |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-methyl-3-oxo-N-phenethyl-butyramide with high purity?

To synthesize this compound, a two-step approach is typical:

- Step 1 : Condensation of methyl acetoacetate with phenethylamine under reflux in a non-polar solvent (e.g., toluene) to form the intermediate enamine.

- Step 2 : Hydrolysis of the enamine using dilute HCl or H₂SO₄ to yield the final product.

Optimization : Use anhydrous conditions and catalytic p-toluenesulfonic acid to accelerate the reaction. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.3–0.4 in 3:7 ethyl acetate/hexane) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- 1H/13C-NMR : Identify key signals:

- δ ~2.1 ppm (singlet, methyl group adjacent to carbonyl).

- δ ~3.5 ppm (triplet, –CH₂– groups in phenethyl moiety).

- δ ~7.3 ppm (multiplet, aromatic protons).

- IR Spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹ for amide and ketone groups).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 262.1443.

Data Interpretation : Compare with computational simulations (e.g., DFT for NMR) to resolve ambiguities in overlapping signals .

Advanced: How can researchers address discrepancies in reported bioactivity data for this compound across cell-based assays?

Conflicting bioactivity data often arise from assay-specific variables:

- Cell Line Variability : Test the compound in multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity.

- Solvent Effects : Ensure consistent use of DMSO concentration (<0.1% v/v) to avoid cytotoxicity artifacts.

- Dose-Response Validation : Perform triplicate experiments with internal controls (e.g., known agonists/antagonists).

Advanced Resolution : Employ orthogonal assays (e.g., SPR for binding affinity, enzymatic activity assays) to cross-validate results .

Advanced: What experimental strategies are effective for mapping the metabolic pathways of this compound in vivo?

- Isotopic Labeling : Synthesize a ¹⁴C-labeled analog to track metabolic products in rodent models.

- LC-MS/MS Analysis : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in plasma and urine.

- Enzyme Inhibition Studies : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint major metabolic enzymes.

Data Integration : Combine kinetic parameters (e.g., t½, CL) with computational ADME models to predict human pharmacokinetics .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors or dust.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Documentation : Maintain a safety data sheet (SDS) with first-aid measures (e.g., eye irrigation with saline) and toxicity data (LD50 in rodents) .

Advanced: How should structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

- Scaffold Modification : Systematically vary substituents on the phenethyl group (e.g., electron-withdrawing/-donating groups) to modulate receptor binding.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., GPCRs).

- In Silico ADMET : Screen derivatives for permeability (LogP), solubility (LogS), and CYP450 inhibition using tools like SwissADME.

Validation : Prioritize top candidates for synthesis and in vitro testing (e.g., IC50 determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.